![molecular formula C13H18ClN3 B1453300 {1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride CAS No. 1263094-08-1](/img/structure/B1453300.png)
{1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride
Übersicht
Beschreibung
Pyrazole derivatives, such as the one you mentioned, are known for their diverse pharmacological effects . They are often used in the synthesis of various bioactive compounds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using techniques such as X-ray crystallography . The exact structure would depend on the specific substituents on the pyrazole ring.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including electrophilic substitution and nucleophilic addition . The exact reactions would depend on the specific substituents on the pyrazole ring.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “{1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride” would depend on its specific structure. For example, similar compounds have been found to have a melting point of 126-128 °C .
Wissenschaftliche Forschungsanwendungen
Antitumor, Antifungal, and Antibacterial Applications
- Pyrazole derivatives have been synthesized and characterized, demonstrating significant biological activity against breast cancer, fungi, and bacteria. The structural analysis and bioactivity studies suggest their potential as pharmacophores in developing new therapeutic agents (Titi et al., 2020).
σ(1) Receptor Antagonists
- The development of 1-arylpyrazoles as potent σ(1) receptor antagonists highlights their significance in neurogenic pain management and the potential for neuropathic pain treatment. These compounds exhibit selectivity and high activity in various pain models, positioning them as promising candidates for clinical use (Díaz et al., 2012).
Corrosion Inhibition
- Pyrazole derivatives serve as effective corrosion inhibitors for steel in acidic environments, demonstrating the compound's applicability in material science and engineering. The inhibition process is highly efficient and temperature-dependent, making these compounds valuable for protecting industrial materials (Herrag et al., 2007).
Catalysis for Polymerization
- Zinc(II) carboxylate complexes with pyrazolyl ligands have been shown to catalyze the copolymerization of CO2 and cyclohexene oxide, underlining the role of pyrazole derivatives in environmental chemistry and polymer science. These complexes facilitate the production of poly(cyclohexene carbonate), contributing to sustainable polymer synthesis methods (Matiwane et al., 2020).
Cytotoxic Activity
- Tridentate bipyrazolic compounds have been evaluated for their cytotoxic properties against tumor cell lines, offering insights into their potential for cancer therapy. The specific structural features of these compounds influence their cytotoxic activity, providing a basis for the design of novel anticancer agents (Kodadi et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-9-6-4-5-7-13(9)16-11(3)12(8-15-16)10(2)14;/h4-8,10H,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOHGYNHUDTKEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C(C)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(2-methylpiperidin-1-yl)propyl)acetamide](/img/structure/B1453217.png)
![Ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate](/img/structure/B1453219.png)
![4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1453220.png)
![3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1453224.png)
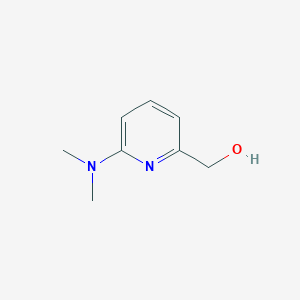
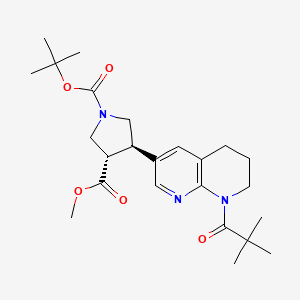
![N-methyl-5-[(methylamino)methyl]furan-2-carboxamide](/img/structure/B1453228.png)
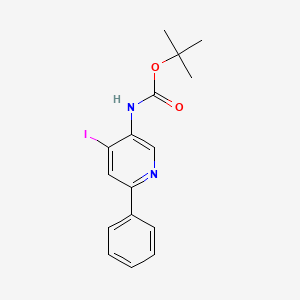
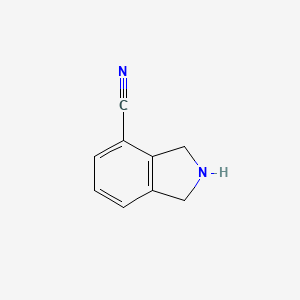
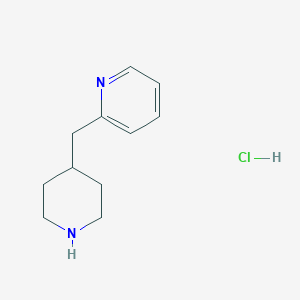
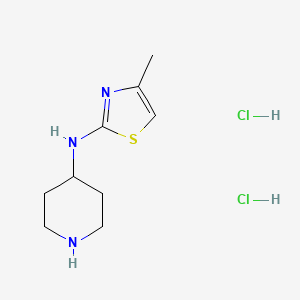
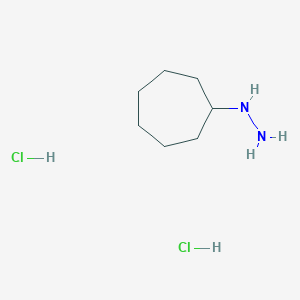
![[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1453238.png)
![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1453240.png)